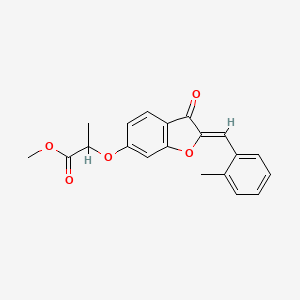

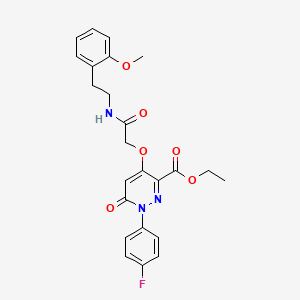

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.359. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Reactions with Various Alkoxypropenoates : The compound reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxy-propenoate, producing compounds with a mixture of Z + E isomers. Such reactions highlight its reactivity and potential use in synthetic chemistry for producing pyran derivatives (J. Mérour & F. Cossais, 1991).

Novel Synthetic Methods : An intramolecular conjugate displacement reaction of acetates of Morita-Baylis-Hillman adducts of methyl (2-formylphenoxy)acetates is used to create new synthetic pathways for related compounds. This showcases its utility in innovative synthesis techniques (S. Ahn et al., 2012).

Improved Synthesis Methods : An improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid was explored, indicating its role in facilitating more efficient chemical synthesis processes (Deng Yong, 2010).

Spectroscopic and Quantum Chemical Studies : Studies involving 2,3-dihydrobenzofuran labeled arylidene indanones provide insights into the material's structure and properties, essential for its application in material science and molecular engineering (R. Shinde et al., 2020).

Biological Activity and Pharmacological Potential

Antiproliferative and Antimicrobial Activities : Some derivatives, like 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, show significant antiproliferative effects against cancer cell lines and antimicrobial activities, indicating its potential in pharmacological research and drug development (B. Božić et al., 2017).

Inhibitors of Mycolic Acid Biosynthesis : Analogues like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate are synthesized as potential inhibitors of mycolic acid biosynthesis, indicating its relevance in tuberculosis research (S. Hartmann et al., 1994).

Antiangiogenic Activity : Some synthetic dihydrobenzofuran lignans, derived from the compound, exhibit significant antiangiogenic activity, suggesting potential use in cancer treatment or angiogenesis research (S. Apers et al., 2002).

Mechanism of Action

Mode of Action

It’s known that the compound undergoes ozonolysis, a type of weak oxidative cleavage where alkenes (double bonds) are cleaved into either ketones, aldehydes or carboxylic acid using ozone . This process involves the attack of ozone on the compound to form an ozonide .

Biochemical Pathways

The compound’s synthesis involves a tandem reaction involving activation of the carbonyl group, the knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

More research is needed to understand the specific molecular and cellular effects of this compound .

properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-12-6-4-5-7-14(12)10-18-19(21)16-9-8-15(11-17(16)25-18)24-13(2)20(22)23-3/h4-11,13H,1-3H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLSYBBJQZGMGW-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2453998.png)

![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)

![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)

![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2454008.png)

![N-[1-(1-adamantyl)ethyl]-N'-propylurea](/img/structure/B2454010.png)